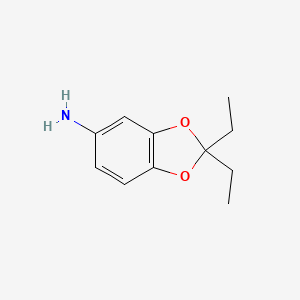

2,2-diethyl-2H-1,3-benzodioxol-5-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

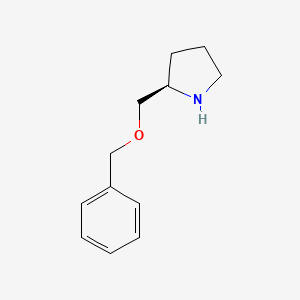

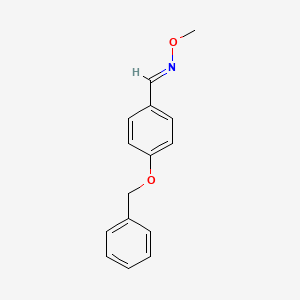

“2,2-diethyl-2H-1,3-benzodioxol-5-amine” is a chemical compound with the molecular formula C11H15NO2 . It’s important to note that while there isn’t a lot of specific information available for this compound, it shares structural similarities with other benzodioxol compounds, which are often used in pharmaceuticals and research .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzodioxol ring with two ethyl groups attached to one carbon and an amine group attached to the 5-position of the ring . This structure is similar to other benzodioxol compounds .Aplicaciones Científicas De Investigación

Catalysis in Asymmetric Hydrogenation

The compound 2,2-diethyl-2H-1,3-benzodioxol-5-amine has been investigated for its potential applications in catalysis, particularly in asymmetric hydrogenation. In a study, researchers prepared ligands like 1,2-bis(tert-butylmethylphosphino)-4,5-(methylenedioxy)benzene and found that their rhodium complexes exhibited excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. This included dehydroamino acid derivatives and enamides, important for the preparation of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Photochemical Release of Amines

The 3-(diethylamino)benzyl group, which is structurally related to this compound, was studied for its ability to release primary, secondary, and tertiary amines through direct photochemical breaking of the benzylic C-N bond. This method showed high yields in methanol for primary and secondary amines, and improved yields for tertiary amines in MeCN/water, minimizing undesired dealkylation side reactions (Wang, Devalankar & Lu, 2016).

Synthesis of Benzodioxane Derivatives

A study focused on the synthesis of WB 4101-related benzodioxanes by replacing the ethylene chain separating the amine and the phenoxy units with different moieties. This approach yielded several stereoisomers with distinct affinity profiles for alpha(1)-adrenoreceptor subtypes and 5-HT(1A) receptors. The configuration of the cyclopentane unit in these compounds was crucial in determining their affinity for these receptor systems, highlighting the structural importance of components like this compound in medicinal chemistry (Bolognesi et al., 1999).

Propiedades

IUPAC Name |

2,2-diethyl-1,3-benzodioxol-5-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-11(4-2)13-9-6-5-8(12)7-10(9)14-11/h5-7H,3-4,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASRKBBBOOGTIHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(OC2=C(O1)C=C(C=C2)N)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-fluoro-4-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2822661.png)

![4-(4-{3-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-6-methoxypyrimidine](/img/structure/B2822662.png)

![2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2822663.png)

![N-methyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2822674.png)

![3-Methylidene-1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidine](/img/structure/B2822676.png)